N-(4-Methoxyphenyl)maleamic acid
Overview
Description
N-(4-Methoxyphenyl)maleamic acid is an organic compound with the molecular formula C11H11NO4. It is a derivative of maleamic acid, where the amine group is substituted with a 4-methoxyphenyl group.
Mechanism of Action
Target of Action
N-(4-Methoxyphenyl)maleamic acid, a type of N-substituted maleimide, has been found to exhibit antimicrobial and cytostatic activity . The primary target of this compound is the membrane enzyme, β(1,3)glucan synthase . This enzyme plays a crucial role in the biosynthesis of chitin and β(1,3)glucan, which are key components of the fungal cell wall .
Mode of Action
It is known that the compound interacts with its target, β(1,3)glucan synthase, and affects the biosynthesis of chitin and β(1,3)glucan . This interaction likely disrupts the integrity of the fungal cell wall, leading to antifungal effects .
Biochemical Pathways
The compound’s interaction with β(1,3)glucan synthase disrupts the normal biochemical pathways involved in the synthesis of the fungal cell wall . This disruption affects the downstream production of chitin and β(1,3)glucan, leading to a weakened cell wall and potentially cell death .
Pharmacokinetics
A related study on similar compounds suggests that they meet the admet and drug-likeness requirements without any violations of lipinski’s rule of five , suggesting good bioavailability.
Result of Action
The result of this compound’s action is a disruption of the fungal cell wall biosynthesis, leading to antifungal effects . Additionally, the compound has been found to exhibit cytostatic activity, meaning it can inhibit cell division and growth .
Biochemical Analysis
Biochemical Properties
N-(4-Methoxyphenyl)maleamic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with specific enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context of the reaction . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the enzyme .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to affect the expression of certain genes involved in metabolic processes, leading to alterations in cellular metabolism . Additionally, this compound can impact cell signaling pathways, potentially leading to changes in cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation . These interactions often involve specific binding sites on the enzyme, where this compound can form hydrogen bonds or hydrophobic interactions . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under certain conditions, but can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound in in vitro or in vivo studies has been associated with alterations in cellular function, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . Additionally, high doses of this compound can result in toxic or adverse effects, including alterations in liver and kidney function.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(4-Methoxyphenyl)maleamic acid can be synthesized through the reaction of maleic anhydride with p-anisidine (4-methoxyaniline). The reaction typically involves the following steps:
Reaction of Maleic Anhydride with p-Anisidine: Maleic anhydride is reacted with p-anisidine in an organic solvent such as toluene. The reaction is carried out under reflux conditions to form the intermediate maleamic acid derivative.
Purification: The crude product is purified through recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
The process may be optimized for higher yields and purity through the use of advanced purification techniques and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
N-(4-Methoxyphenyl)maleamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding maleimides.
Reduction: Reduction reactions can convert the maleamic acid to maleic acid derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines and alcohols can react with the maleamic acid under acidic or basic conditions.
Major Products Formed
Oxidation: Maleimides
Reduction: Maleic acid derivatives
Substitution: Various substituted maleamic acids
Scientific Research Applications
N-(4-Methoxyphenyl)maleamic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds, including maleimides and other derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of antimicrobial and anticancer drugs.
Industry: It is used in the production of polymers and other materials with specific chemical properties.
Comparison with Similar Compounds
Similar Compounds
- N-Phenylmaleamic acid
- N-(4-Chlorophenyl)maleamic acid
- N-(4-Nitrophenyl)maleamic acid
Uniqueness
N-(4-Methoxyphenyl)maleamic acid is unique due to the presence of the methoxy group on the phenyl ring. This substitution can influence the compound’s reactivity and interactions with other molecules. For example, the methoxy group can enhance the compound’s solubility in organic solvents and affect its electronic properties, making it distinct from other similar compounds .
Properties
IUPAC Name |
(Z)-4-(4-methoxyanilino)-4-oxobut-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c1-16-9-4-2-8(3-5-9)12-10(13)6-7-11(14)15/h2-7H,1H3,(H,12,13)(H,14,15)/b7-6- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCFLBHDPAUAJMZ-SREVYHEPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)/C=C\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the spatial arrangement of N-(4-Methoxyphenyl)maleamic acid molecules in their solid state?
A1: The crystal structure analysis of this compound reveals that the asymmetric unit comprises two distinct molecules. [] Both molecules exhibit a nearly planar conformation, with minimal deviations from planarity observed. [] Interestingly, the maleamic acid unit and the benzene ring within each molecule are not perfectly coplanar but slightly tilted with respect to each other. [] This tilt is quantified by the dihedral angles between these two planes, measuring 3.43° and 5.79° for the two unique molecules. []
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